4-Fluoro-2-methyl-5-(phenylmethoxy)-1h-indole
Overview
Description
4-Fluoro-2-methyl-5-(phenylmethoxy)-1H-indole, also known as FMBI, is a synthetic compound that has been studied for its potential medicinal and therapeutic applications. It has been found to have a wide variety of properties, including antimicrobial, anti-inflammatory, and antineoplastic activities. Its ability to interact with a variety of cell types has also been demonstrated. This article will provide an overview of the synthesis, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of FMBI.
Scientific Research Applications
Synthesis and Conformational Studies
- Conformationally Constrained Tryptophan Derivatives : A study by Horwell et al. (1994) focused on synthesizing novel 3,4-fused tryptophan analogs, including derivatives related to 4-Fluoro-2-methyl-5-(phenylmethoxy)-1H-indole. These compounds were designed for peptide/peptoid conformation elucidation studies, bridging the α-carbon and the 4-position of the indole ring to limit side chain flexibility while leaving amine and carboxylic acid groups free for further derivatization (Horwell et al., 1994).
Synthesis and Biological Activity
- Nickel Ferrite Nanoparticles in Synthesis : Rao et al. (2019) synthesized several derivatives, including 4-arylbenzelidene-2-((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one derivatives, using nickel ferrite nanoparticles. These compounds were evaluated for antioxidant and antimicrobial activity, demonstrating the versatility of indole derivatives in medicinal chemistry (Rao et al., 2019).
Polarity and Fluorination Studies
- Polarity of Partially Fluorinated Methyl Groups : A study by Huchet et al. (2013) explored the polarity patterns of indole and 5-methoxyindole derivatives, including compounds structurally related to 4-Fluoro-2-methyl-5-(phenylmethoxy)-1H-indole. This research provides insights into the lipophilicity and polarity effects of fluorination in indole derivatives (Huchet et al., 2013).
Synthesis and Pharmacology
- Indole Derivatives for Biological Activities : Research by Sravanthi et al. (2015) synthesized various 2-(2'/3'/4'/6'-substituted phenyl)-1H-indoles, demonstrating their significant anti-inflammatory, antioxidant, and antimicrobial activities. This study underlines the potential of indole derivatives in pharmacological applications (Sravanthi et al., 2015).
properties
IUPAC Name |
4-fluoro-2-methyl-5-phenylmethoxy-1H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO/c1-11-9-13-14(18-11)7-8-15(16(13)17)19-10-12-5-3-2-4-6-12/h2-9,18H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJPLFDIYRGJGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2F)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-methyl-5-(phenylmethoxy)-1h-indole |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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